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Compound of Interest

Compound Name: Methyl 2-furoate

Cat. No.: B042507 Get Quote

Introduction

Methyl 2-furoate is a key organic compound, recognized for its characteristic odor and its role

as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals. A thorough

understanding of its structural features is paramount for its application in research and

development. This technical guide provides an in-depth analysis of the spectral data of methyl
2-furoate, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists,

and professionals in drug development, offering a comprehensive resource for the

characterization of this compound.

Spectroscopic Data Summary
The structural elucidation of methyl 2-furoate is achieved through the complementary

information provided by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The quantitative data

from these techniques are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectrum

The ¹H NMR spectrum of methyl 2-furoate in deuterated chloroform (CDCl₃) reveals three

distinct signals corresponding to the furan ring protons and the methyl ester protons.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.60 dd 1.8, 0.8 H5

7.19 dd 3.6, 0.8 H3

6.52 dd 3.6, 1.8 H4

3.90 s - -OCH₃

Data sourced from PubChem.[1]

¹³C NMR (Carbon-13 NMR) Spectrum

The ¹³C NMR spectrum in CDCl₃ shows six signals, corresponding to the six carbon atoms in

the methyl 2-furoate molecule.

Chemical Shift (δ) ppm Assignment

159.16 C=O

146.46 C5

144.77 C2

117.98 C3

111.93 C4

51.84 -OCH₃

Data sourced from PubChem.[1]

Infrared (IR) Spectroscopy Data
The IR spectrum of methyl 2-furoate exhibits characteristic absorption bands corresponding to

its functional groups. The data presented is for the gas phase.
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Wavenumber (cm⁻¹) Intensity Assignment

~3150 Weak C-H stretch (furan ring)

~2960 Weak C-H stretch (methyl group)

~1740 Strong C=O stretch (ester)

~1580 Medium C=C stretch (furan ring)

~1470 Medium C-H bend (methyl group)

~1290 Strong C-O stretch (ester)

~1180 Strong C-O-C stretch (ester)

~1020 Medium C-O stretch (furan ring)

~760 Strong
C-H out-of-plane bend (furan

ring)

Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.

Mass Spectrometry (MS) Data
The electron ionization mass spectrum of methyl 2-furoate shows the molecular ion peak and

characteristic fragment ions.

m/z Relative Intensity (%) Assignment

126 47.03 [M]⁺ (Molecular Ion)

95 99.99 [M - OCH₃]⁺

67 ~15 [C₄H₃O]⁺

39 43.82 [C₃H₃]⁺

Data sourced from PubChem and NIST WebBook.[1]

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the structural elucidation of methyl 2-
furoate using the discussed spectroscopic techniques.

Spectroscopic Techniques
Derived Structural Information

Final Structure

NMR Spectroscopy Proton & Carbon Environment
Connectivity (J-coupling)

IR Spectroscopy Functional Groups
(C=O, C-O, C-H)

Mass Spectrometry

Molecular Weight
Elemental Composition
Fragmentation Pattern

Methyl 2-Furoate Structure

Click to download full resolution via product page

Caption: Workflow for the structural determination of methyl 2-furoate.

Experimental Protocols
Standard methodologies for the acquisition of spectral data for a small organic molecule like

methyl 2-furoate are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of methyl 2-furoate is dissolved in

about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm

NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may

be added for chemical shift calibration, although modern spectrometers can reference the

residual solvent signal.
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Instrumentation: Data is acquired on a high-field NMR spectrometer, for instance, a 400 MHz

instrument.

¹H NMR Acquisition: A standard pulse-acquire sequence is used. Typical parameters include

a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of

2-4 seconds. A sufficient number of scans (e.g., 8 or 16) are averaged to achieve an

adequate signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the

spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is used.

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of

scans and a longer relaxation delay are often required.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce

the frequency-domain spectrum. Phase and baseline corrections are applied, and the

chemical shifts are referenced.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like methyl 2-furoate, the simplest method is to

prepare a "neat" sample. A single drop of the neat liquid is placed between two salt plates

(e.g., NaCl or KBr), which are then pressed together to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the instrument's sample holder, and the sample spectrum is

acquired. The instrument measures the interference pattern of the infrared light after passing

through the sample, and a Fourier transform is used to convert this into an absorption

spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
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Sample Introduction: For a volatile liquid like methyl 2-furoate, a direct insertion probe or

gas chromatography (GC) inlet can be used to introduce the sample into the ion source of

the mass spectrometer.

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The

sample molecules in the gas phase are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the

molecular ion), which can then undergo fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio

(m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value.

Data Representation: The output is a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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